molecular formula C20H22N6O2S3 B2396955 N-(5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351613-64-3

N-(5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2396955
CAS No.: 1351613-64-3
M. Wt: 474.62
InChI Key: WWEPNKMFCUSWGA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperidine ring structure . Piperidine is a common component in many pharmaceuticals and alkaloids . It’s a six-membered heterocyclic amine consisting of five methylene bridges and one amine bridge .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through various intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Biological Activities

Angiotensin II Receptor Antagonistic Activities

Thiadiazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. These compounds demonstrated high affinity for the AT1 receptor and were able to inhibit the AII-induced pressor response, highlighting their potential in the treatment of hypertension (Kohara et al., 1996).

Antimicrobial and Anticancer Activities

Some thiadiazole derivatives have been investigated for their antimicrobial and anticancer activities. For instance, hybrid molecules containing thiadiazole scaffolds showed promising in vitro anticancer activity against various human cancer cell lines. This suggests their potential application in developing novel anticancer therapies (Tiwari et al., 2017).

Chemical Properties and Synthesis Techniques

Electrochemical Synthesis

A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through electrolytic C–H thiolation has been reported. This process underscores the versatile approaches in synthesizing thiadiazole-related compounds and their potential utility in pharmaceuticals and organic materials (Qian et al., 2017).

Future Directions

Given the importance of piperidine in pharmaceuticals, future research could potentially focus on synthesizing and studying the properties of new piperidine derivatives .

Properties

IUPAC Name

N-[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S3/c1-13-17(31-25-22-13)18(28)21-19-23-24-20(30-19)29-12-16(27)26-9-7-15(8-10-26)11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3,(H,21,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEPNKMFCUSWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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